4-Methyl-1,3-cyclopentanedione
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Overview
Description
4-Methylcyclopentane-1,3-dione is an organic compound with the molecular formula C6H8O2. It is a derivative of cyclopentane, where two carbonyl groups are positioned at the 1 and 3 positions, and a methyl group is attached at the 4 position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone in water, which yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione . Another method includes the catalytic reduction of 2-methylcyclopentane-1,3,5-trione over platinum .
Industrial Production Methods
Industrial production of 4-methylcyclopentane-1,3-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of high-pressure reactors and continuous extraction techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylcyclopentane-1,3-dione is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-methylcyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound can act as a substrate for alcohol dehydrogenases, leading to the formation of specific stereoisomers . The enantioselectivity of these reactions is influenced by the binding mode of the substrate in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentane-1,3-dione: Similar in structure but lacks the methyl group at the 4 position.
Cyclopentane-1,3-dione: The parent compound without any methyl substitution.
2-Methylcyclopentane-1,3,5-trione: Contains an additional carbonyl group at the 5 position.
Uniqueness
4-Methylcyclopentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in selective synthesis and specialized applications .
Properties
IUPAC Name |
4-methylcyclopentane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(7)3-6(4)8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBRQJWOVMKKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336686 |
Source
|
Record name | 4-Methyl-1,3-cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35029-03-9 |
Source
|
Record name | 4-Methyl-1,3-cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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